1-(2,6-Dimethylphenoxy)-3-morpholin-4-ylpropan-2-ol

Analgesic Screening In Vivo Pharmacology Structure-Activity Relationship

1-(2,6-Dimethylphenoxy)-3-morpholin-4-ylpropan-2-ol (CAS 10019-81-5) is a synthetic aryloxypropanolamine derivative with the molecular formula C15H23NO3 and a molecular weight of 265.35 g/mol. The compound, patented by Carter Products in 1959, belongs to a class of morpholine-containing propanolamines originally investigated for their analgesic properties in warm-blooded animals.

Molecular Formula C15H23NO3
Molecular Weight 265.35 g/mol
Cat. No. B12178970
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,6-Dimethylphenoxy)-3-morpholin-4-ylpropan-2-ol
Molecular FormulaC15H23NO3
Molecular Weight265.35 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)C)OCC(CN2CCOCC2)O
InChIInChI=1S/C15H23NO3/c1-12-4-3-5-13(2)15(12)19-11-14(17)10-16-6-8-18-9-7-16/h3-5,14,17H,6-11H2,1-2H3
InChIKeyVEJJXNFLXWKAQV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2,6-Dimethylphenoxy)-3-morpholin-4-ylpropan-2-ol: Chemical Identity and Pharmacological Context


1-(2,6-Dimethylphenoxy)-3-morpholin-4-ylpropan-2-ol (CAS 10019-81-5) is a synthetic aryloxypropanolamine derivative with the molecular formula C15H23NO3 and a molecular weight of 265.35 g/mol . The compound, patented by Carter Products in 1959, belongs to a class of morpholine-containing propanolamines originally investigated for their analgesic properties in warm-blooded animals [1]. Its core structure features a morpholine ring and a 2,6-dimethylphenoxy group connected via a secondary alcohol linker, a scaffold that differentiates it from both open-chain amino alcohols and other cyclic amine variants such as piperidine analogs [1].

Procurement Risk: Why 1-(2,6-Dimethylphenoxy)-3-morpholin-4-ylpropan-2-ol Cannot Be Interchanged with Its Piperidine Analog


Within the 2,6-dimethylphenoxy propanolamine class, the choice of the cyclic amine moiety is not a trivial substitution but a critical determinant of in vivo pharmacological activity. A direct, quantitative head-to-head comparison in the US 3,085,938 patent reveals that the morpholine and piperidine variants of this scaffold produce starkly different analgesic potency [1]. Interchanging these compounds based solely on their shared aryloxypropanolamine core would lead to completely divergent experimental outcomes. The evidence below demonstrates that the compound bearing the morpholine ring exhibits a clear and measurable pharmacological divergence from its closest structural analog, making it a distinct entity for research selection.

Head-to-Head Evidence: Quantified Analgesic Activity of 1-(2,6-Dimethylphenoxy)-3-morpholin-4-ylpropan-2-ol vs. a Piperidine Analog


In Vivo Analgesic Potency (Mouse Hotplate, IP): Morpholine Derivative Lacks Activity Exhibited by Piperidine Analog

In a direct head-to-head comparison within the same patent (US 3,085,938) and assay, the morpholine-containing target compound, 1-(2,6-dimethylphenoxy)-3-morpholino-2-propanol (Compound 5), showed no analgesic activity up to 100 mg/kg. In striking contrast, its closest piperidine analog, 1-(2,6-dimethylphenoxy)-3-piperidino-2-propanol (Compound 6), was a potent analgesic with an ED50 of 24 mg/kg [1]. This more than 4-fold difference in potency defines a clear functional boundary between the two amines at this specific biological endpoint.

Analgesic Screening In Vivo Pharmacology Structure-Activity Relationship

Selectivity Profile: Morpholine Incorporation Abolishes Analgesic Activity While Retaining the 2,6-Dimethylphenoxy Pharmacophore

The US 3,085,938 patent systematically demonstrates that the presence of the 2,6-dimethyl substitution on the phenoxy ring is essential for activity, yet this activity is entirely lost when the amine is changed from piperidine (ED50 = 24 mg/kg) to morpholine (ED50 >100 mg/kg) [1]. This highlights a critical pharmacophoric incompatibility: the 2,6-dimethylphenoxy group cannot productively engage its biological target when paired with a morpholine ring, despite the morpholine analog's structural similarity to active compounds in the series.

Pharmacophore Mapping Bioisostere Evaluation Drug Design

Recommended Use Cases for 1-(2,6-Dimethylphenoxy)-3-morpholin-4-ylpropan-2-ol Based on Quantitative Differentiation


Negative Control for Analgesic Screening Assays Involving Aryloxypropanolamines

Given its defined inactivity (ED50 >100 mg/kg) in the mouse hotplate test, this compound is directly applicable as a structurally matched negative control for 1-(2,6-dimethylphenoxy)-3-piperidino-2-propanol (ED50 = 24 mg/kg). This pairing allows researchers to attribute any observed pharmacological effect unequivocally to the piperidine moiety when using identical assay conditions [1].

Comparative Metabolism or Toxicity Profiling of Cyclic Amine Bioisosteres

The striking potency difference in vivo suggests potential divergence in metabolic stability or clearance between the morpholine and piperidine variants. The morpholine derivative can be used to probe whether the rapid loss of analgesic activity is due to pharmacokinetic factors, providing a platform for investigating the metabolic fate of morpholine-containing aryloxypropanolamines versus their piperidine counterparts [1].

Inactive Pharmacophore Control in Structural Biology Studies

For target identification or crystallography studies, this compound offers a way to occupy a binding site without triggering downstream pharmacological activity. Its structural similarity to active analogs ensures it can bind or be present in the system, while its lack of efficacy (ED50 >100 mg/kg) confirms that any observed signal from a comparator is due to specific interactions of the piperidine group [1].

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